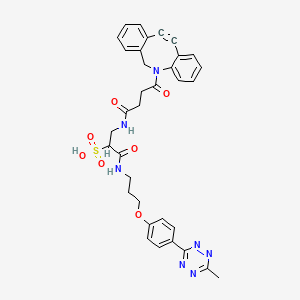

Methyltetrazine-DBCO

Description

Properties

IUPAC Name |

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYPWVPKWWTZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyltetrazine-DBCO: A Technical Guide to a Versatile Heterobifunctional Linker for Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-Dibenzocyclooctyne (Methyltetrazine-DBCO) is a cutting-edge heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring two distinct bioorthogonal reactive groups, allows for the precise and efficient covalent ligation of biomolecules in complex biological environments. This technical guide provides an in-depth overview of this compound, its mechanism of action, key applications, and detailed experimental protocols.

At its core, this compound is engineered with a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group. This dual functionality enables researchers to perform two independent and highly selective conjugation reactions. The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2] This reaction is known for its exceptionally fast kinetics.[1] Simultaneously, the DBCO group reacts with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][3] The bioorthogonality of these reactions ensures that they proceed with high efficiency and specificity within biological systems without interfering with native cellular processes.

The versatility of this compound has led to its widespread adoption in a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and fluorescent labeling of cells and biomolecules. Many commercially available this compound linkers incorporate polyethylene glycol (PEG) spacers, which enhance aqueous solubility and biocompatibility.

Core Principles and Functionality

The primary function of this compound lies in its ability to act as a molecular bridge, connecting two different molecules of interest with high precision. This is achieved through two distinct and mutually orthogonal bioorthogonal reactions:

-

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The methyltetrazine ring acts as an electron-deficient diene that rapidly and irreversibly reacts with a strained alkene (dienophile), such as TCO. This [4+2] cycloaddition is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low reactant concentrations.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group, a cyclooctyne with significant ring strain, readily undergoes a [3+2] cycloaddition with an azide-containing molecule. This reaction does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.

The combination of these two powerful reactions in a single molecule allows for a "click-and-click" approach to bioconjugation, providing researchers with a high degree of control over the assembly of complex biomolecular architectures.

Quantitative Data

The efficiency of the bioorthogonal reactions involving this compound is best understood through their second-order rate constants. The following tables summarize the kinetic data for the iEDDA and SPAAC reactions.

Table 1: Kinetic Data for the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Methyltetrazine and TCO derivatives | ~1000 | Aqueous media |

| General Tetrazine-TCO ligation | 800 - 30,000 | Aqueous media |

| Tetrazine and TCO-OH | 210 | PBS, pH 7.4, 37°C |

| Tetrazine and Norbornene | 1.9 | Aqueous buffer |

Note: The reaction kinetics can be influenced by the specific derivatives of tetrazine and TCO used, as well as the reaction conditions.

Table 2: Kinetic Data for the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room temperature |

| DBCO-PEG4-acid and Azide-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C |

| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) |

| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7) |

Note: The reactivity of DBCO can be affected by the specific azide counterpart and the buffer conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Antibody Labeling with this compound for Subsequent Conjugation

This protocol describes the modification of an antibody with this compound, rendering it ready for conjugation to a TCO-modified molecule (e.g., a drug or a fluorescent probe). This is a common first step in the preparation of antibody-drug conjugates.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., PD-10)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

-

-

This compound-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the dissolved this compound-NHS ester to the antibody solution.

-

Gently mix and incubate for 1-2 hours at room temperature or 4 hours at 4°C.

-

-

Purification:

-

Remove the unreacted this compound-NHS ester and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the methyltetrazine at its characteristic wavelength (typically around 310 nm or 520 nm depending on the specific tetrazine derivative).

-

Protocol 2: Fluorescent Labeling of Live Cells

This protocol outlines a two-step labeling strategy for cell surface proteins using this compound. First, cells are metabolically labeled with an azide-containing sugar, which is incorporated into cell surface glycans. The azide-labeled cells are then reacted with this compound, followed by a fluorescent TCO probe.

Materials:

-

Cells of interest in culture

-

Azide-modified sugar (e.g., Ac₄ManNAz)

-

This compound

-

TCO-functionalized fluorescent dye (e.g., TCO-Cy5)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for its incorporation into cell surface glycans.

-

-

Reaction with this compound:

-

Wash the cells twice with PBS to remove unincorporated azide sugar.

-

Incubate the cells with 10-50 µM this compound in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess this compound.

-

-

Fluorescent Labeling:

-

Incubate the cells with a TCO-functionalized fluorescent dye (e.g., 5-10 µM TCO-Cy5) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

-

Mandatory Visualizations

Reaction Mechanism

Caption: Dual bioorthogonal reactivity of the this compound linker.

Experimental Workflow: Antibody-Drug Conjugation

Caption: Experimental workflow for the synthesis of an ADC using this compound.

Signaling Pathway Application: Targeted Drug Delivery

Caption: ADC targeting a cancer cell, leading to internalization and drug release.

References

The Principle of Methyltetrazine-DBCO Bioorthogonal Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between methyltetrazine and dibenzocyclooctyne (DBCO), a cornerstone of modern chemical biology and drug development. This reaction, based on the principles of "click chemistry," offers a powerful tool for site-specific molecular labeling and conjugation in complex biological systems. Its exceptional reaction kinetics and high degree of specificity have established it as an indispensable method for in-cell labeling, proteomics, diagnostics, and the development of targeted therapeutics.

Core Principle: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The methyltetrazine-DBCO reaction is a prime example of an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] In this type of [4+2] cycloaddition, the electron-poor tetrazine (the diene) rapidly and selectively reacts with an electron-rich, strained alkene or alkyne, which acts as the dienophile.[1] This reaction is characterized by its remarkable speed and selectivity, proceeding efficiently in complex biological environments without the need for a catalyst.[1]

The general mechanism involves the [4+2] cycloaddition of the tetrazine and the dienophile to form a highly unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂). This irreversible step forms a stable dihydropyridazine product and drives the reaction to completion.[1] The only byproduct being nitrogen gas makes this reaction exceptionally well-suited for in vivo applications.[1]

Reactivity and Kinetics

The reactivity of methyltetrazine is highly dependent on its reaction partner and the solvent conditions. The reaction with trans-cyclooctene (TCO) and its derivatives, like DBCO, is particularly noteworthy for its extremely fast kinetics. The strain within the cyclooctyne ring of DBCO significantly accelerates the reaction rate, a principle known as strain-promoted alkyne-azide cycloaddition (SPAAC).

Quantitative Data on Reaction Kinetics

The efficiency of the this compound and related reactions can be quantified by their second-order rate constants (k₂). Below is a summary of these constants for methyltetrazine and other tetrazine derivatives with various dienophiles.

| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol:Water |

| Methyltetrazine (Tz) | trans-cyclooctene-OH (TCO-OH) | 210 | PBS, pH 7.4, 37°C |

| (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine | DBCO-PEG4-acid | 0.06 ± 0.01 | PBS, pH 7.4, 37°C |

| Methyltetrazine | Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol |

| Methyltetrazine | Norbornene | 8.5 x 10⁻³ | Methanol |

Note: The rate constants can vary depending on the specific derivatives and reaction conditions.

Mandatory Visualizations

Reaction Mechanism

Caption: The IEDDA reaction mechanism between Methyltetrazine and DBCO.

Experimental Workflow: Protein Labeling

Caption: A typical workflow for labeling a protein with a DBCO-functionalized molecule.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound reaction.

Protocol 1: Labeling of an Amine-Containing Protein with Methyltetrazine-NHS Ester

This protocol describes the labeling of a protein with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-PEG-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting columns

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare the Methyltetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester in DMF or DMSO to a concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring or rotation.

-

Purification: Remove the excess, unreacted Methyltetrazine-NHS ester using a desalting column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry. The labeled protein is now ready for reaction with a DBCO-modified molecule.

Protocol 2: Bioorthogonal Ligation of a Methyltetrazine-Labeled Protein with a DBCO-Functionalized Molecule

This protocol outlines the procedure for the bioorthogonal reaction between a methyltetrazine-labeled protein and a DBCO-containing molecule (e.g., a fluorescent probe, a drug molecule).

Materials:

-

Methyltetrazine-labeled protein

-

DBCO-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactant Solutions: Prepare a solution of the methyltetrazine-labeled protein in the reaction buffer. Separately, prepare a solution of the DBCO-functionalized molecule.

-

Reaction: Add the DBCO-functionalized molecule to the solution of the methyltetrazine-labeled protein. A 1.5 to 3 molar equivalent of the DBCO-conjugate to 1 molar equivalent of the tetrazine-containing protein is recommended.

-

Incubation: Incubate the reaction mixture at room temperature. Reaction times are typically less than 12 hours; however, longer incubation can improve efficiency. For cellular labeling, incubation times can be significantly shorter (e.g., 1-2 hours).

-

Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, fluorescence imaging (if a fluorescent probe was used), or mass spectrometry to confirm successful ligation.

Protocol 3: In-Situ Labeling and Imaging in Live Cells

This protocol provides a general procedure for imaging proteins labeled with methyltetrazine in live cells using a DBCO-functionalized fluorescent probe.

Materials:

-

Cells expressing the protein of interest tagged with a methyltetrazine-containing unnatural amino acid.

-

Cell culture medium

-

DBCO-functionalized fluorescent probe

-

Confocal microscope

Procedure:

-

Cell Culture: Culture the cells of interest in a suitable imaging dish or plate.

-

Introduction of Methyltetrazine: If the protein is to be labeled in situ, treat the live cells with a methyltetrazine-containing probe (e.g., a methyltetrazine-amino acid incorporated into an inhibitor) for a specified time (e.g., 2 hours).

-

Washing: Wash the cells with fresh medium to remove any unreacted probe.

-

Addition of DBCO-Fluorophore: Add the DBCO-functionalized fluorescent probe to the cell culture medium at a final concentration typically in the low micromolar range.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh medium to remove the unbound fluorescent probe.

-

Imaging: Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Applications in Research and Drug Development

The this compound bioorthogonal reaction has found numerous applications across various scientific disciplines:

-

Fluorescent Imaging: Enables the specific labeling and visualization of biomolecules in living cells and organisms.

-

Drug Delivery: Used in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

-

PET and SPECT Imaging: Facilitates the development of radiolabeled probes for non-invasive imaging.

-

Radionuclide Therapy: Employed in pretargeting strategies for cancer therapy.

-

Drug Target Identification: Aids in the identification and validation of drug targets.

References

An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine-DBCO with TCO and Azide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the quest for rapid, specific, and biocompatible reactions is paramount. Among the elite class of bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, and the strain-promoted alkyne-azide cycloaddition (SPAAC), have emerged as exceptionally powerful tools. This guide provides a comprehensive technical overview of a heterobifunctional system employing both of these reactions: the reactivity of a methyltetrazine moiety with a trans-cyclooctene (TCO) and a dibenzocyclooctyne (DBCO) moiety with an azide.

We will delve into the core principles of these reactions, present quantitative kinetic data, and provide detailed experimental protocols for their analysis. Particular focus will be given to the methyltetrazine group, which offers a favorable balance of high reactivity and enhanced stability, a crucial aspect for multi-step bioconjugation strategies in complex biological milieu.[1]

Core Principles: A Tale of Two Orthogonal Reactions

The central premise of a methyltetrazine-DBCO linker is the ability to perform two independent and highly selective conjugation reactions. This is possible due to the mutual orthogonality of the tetrazine-TCO and DBCO-azide reaction pairs.[2][3] In essence, the methyltetrazine will react preferentially with TCO, while the DBCO will react with an azide, with minimal cross-reactivity between the pairs.[2]

The Methyltetrazine-TCO Ligation: An Inverse-Electron-Demand Diels-Alder Reaction

The reaction between a methyltetrazine and a TCO is a bioorthogonal ligation that proceeds via an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[4] In this reaction, the electron-deficient tetrazine ring (the diene) reacts with the electron-rich, strained TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product. This reaction is notable for its exceptionally fast kinetics and the absence of any need for a catalyst.

The methyl group on the tetrazine ring plays a crucial role in enhancing the stability of the molecule in aqueous environments compared to its hydrogen-substituted counterparts, making it more suitable for experiments requiring longer incubation times or for in vivo applications.

The DBCO-Azide Ligation: A Strain-Promoted Alkyne-Azide Cycloaddition

The DBCO-azide reaction is a cornerstone of copper-free click chemistry, known as strain-promoted alkyne-azide cycloaddition (SPAAC). The driving force for this [3+2] cycloaddition is the significant ring strain of the cyclooctyne within the DBCO molecule. This strain lowers the activation energy of the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst. The resulting product is a stable triazole linkage.

Quantitative Data Presentation

The efficiency of these bioorthogonal reactions is best described by their second-order rate constants (k). The following tables summarize key kinetic data for both methyltetrazine-TCO and DBCO-azide reactions, providing a basis for experimental design and comparison.

Table 1: Reaction Kinetics of Methyltetrazine Derivatives with TCO Derivatives

| Methyltetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |

| Methyltetrazine | TCO | ~1,000 | Aqueous Media |

| 6-methyl-3-aryl tetrazine | TCO | up to 1,000 | Aqueous Media |

| Methyltetrazine-PEG4-NHS ester | TCO-amine | Not specified | Not specified |

| mTz-pSar₂₀ | TCO-PEG₄ | 463 | PBS (pH 7.4), 37°C |

Table 2: Reaction Kinetics of DBCO Derivatives with Azide Derivatives

| DBCO Derivative | Azide Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | Room Temperature |

| Peptide with azidoamino acid | PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |

| 8-Azidoadenosine | Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |

| DBCO | Azide | 10⁻² - 1 | Not specified |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate the reaction mechanisms and the orthogonal relationship between the two ligation chemistries.

Experimental Protocols

Accurate kinetic analysis is crucial for understanding and optimizing bioorthogonal reactions. The following are detailed protocols for monitoring the kinetics of methyltetrazine-TCO and DBCO-azide ligations.

Protocol 1: Kinetic Analysis of Methyltetrazine-TCO Ligation by Stopped-Flow Spectrophotometry

This method is ideal for the rapid kinetics of the methyltetrazine-TCO reaction, allowing for measurements on the millisecond timescale. The reaction is monitored by the disappearance of the characteristic absorbance of the tetrazine moiety (typically around 520-540 nm).

Materials:

-

Stopped-flow spectrophotometer

-

Methyltetrazine-functionalized molecule

-

TCO-functionalized molecule

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF for stock solutions

Procedure:

-

Prepare Stock Solutions:

-

Prepare concentrated stock solutions of the methyltetrazine and TCO reagents in anhydrous DMSO or DMF.

-

-

Prepare Working Solutions:

-

Dilute the stock solutions in the reaction buffer to the desired concentrations.

-

To establish pseudo-first-order conditions, the concentration of the TCO should be in at least 10-fold excess compared to the methyltetrazine concentration.

-

-

Instrument Setup:

-

Set the temperature of the stopped-flow instrument's sample handling unit to the desired experimental temperature (e.g., 25°C or 37°C).

-

Set the spectrophotometer to monitor the absorbance at the λmax of the methyltetrazine.

-

-

Sample Loading:

-

Load one syringe with the methyltetrazine solution and the other with the TCO solution, ensuring no air bubbles are present.

-

-

Data Acquisition:

-

Initiate a "push" to rapidly mix the reactants in the observation cell. Data collection will be triggered automatically.

-

Record the absorbance decay over time until the reaction is complete.

-

Perform several replicate runs for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

Subtract the absorbance of a buffer blank from the reaction data.

-

Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.

-

Plot the observed rate constants (k_obs) against the corresponding TCO concentrations. The slope of the resulting linear plot represents the second-order rate constant (k).

-

Protocol 2: Kinetic Analysis of DBCO-Azide Ligation by HPLC

For the slower DBCO-azide reaction, High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of reactants and the formation of the product over time.

Materials:

-

HPLC system with a UV detector

-

DBCO-functionalized molecule

-

Azide-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (if necessary)

-

Mobile phases for HPLC

Procedure:

-

Reaction Setup:

-

Prepare solutions of the DBCO and azide reagents in the reaction buffer at known concentrations.

-

-

Time Course Experiment:

-

At time t=0, mix the DBCO and azide solutions to initiate the reaction.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot, for example, by rapid dilution with a suitable solvent.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) to separate the reactants and the product on a C18 column.

-

Monitor the elution profile using a UV detector at a wavelength where both the DBCO-containing reactant and the product absorb (e.g., ~309 nm for DBCO).

-

-

Data Analysis:

-

Integrate the peak areas of the reactant and product peaks at each time point.

-

Create a calibration curve for the reactant and product to convert peak areas to concentrations.

-

Plot the concentration of a reactant or product versus time.

-

Fit the data to the appropriate integrated rate law to determine the second-order rate constant (k).

-

Protocol 3: Kinetic Analysis of DBCO-Azide Ligation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics, as it allows for the direct and quantitative observation of all proton-bearing species in the reaction mixture.

Materials:

-

NMR spectrometer

-

DBCO-functionalized molecule

-

Azide-functionalized molecule

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a solution of the DBCO and azide reactants in the deuterated solvent within an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire an initial ¹H NMR spectrum immediately after mixing (t=0).

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

-

Data Processing and Analysis:

-

Process the NMR spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to specific protons of the reactants and the product.

-

Calculate the concentration of each species at each time point based on the integral values.

-

Plot the concentration of a reactant or product versus time.

-

Fit the data to the appropriate integrated rate law to determine the second-order rate constant (k).

-

Conclusion

The this compound platform represents a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. The combination of the exceptionally fast and bioorthogonal methyltetrazine-TCO ligation with the robust and equally bioorthogonal DBCO-azide reaction opens up a wide array of possibilities for dual and sequential labeling, the construction of complex bioconjugates, and innovative drug delivery systems. A thorough understanding of the kinetics and experimental parameters governing these reactions, as outlined in this guide, is essential for their successful implementation and for pushing the boundaries of what is achievable in bioconjugation chemistry.

References

An In-depth Technical Guide to Methyltetrazine-DBCO Click Chemistry for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Powerful Bioorthogonal Ligation Tool

In the landscape of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and dibenzocyclooctyne (DBCO) stands out as a powerful and versatile tool. This "click chemistry" reaction is prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it ideal for a wide range of applications in research, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of Methyltetrazine-DBCO click chemistry, including its core principles, quantitative data, detailed experimental protocols, and key applications in drug development.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of this compound chemistry is the iEDDA reaction, a type of [4+2] cycloaddition. In this reaction, the electron-deficient 1,2,4,5-tetrazine ring (the diene) reacts with an electron-rich and strained dienophile, DBCO. The reaction is exceptionally rapid and proceeds without the need for a catalyst, a significant advantage for biological applications where catalysts like copper can be cytotoxic.[1]

The methyl group on the tetrazine ring provides a balance of reactivity and stability. While hydrogen-substituted tetrazines can exhibit faster reaction kinetics, they are often less stable in aqueous environments.[2] Methyltetrazines offer enhanced stability, which is crucial for multi-step experimental workflows and in vivo studies, while still maintaining rapid reaction rates.[2]

The reaction is also highly bioorthogonal, meaning that the reacting moieties are abiotic and do not cross-react with endogenous functional groups found in complex biological systems. This specificity ensures that the ligation occurs only between the intended reaction partners, leading to clean and precise labeling.[1] The reaction is irreversible and forms a stable dihydropyropyridazine linkage, releasing nitrogen gas as the only byproduct.[3]

Diagram of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Caption: The iEDDA reaction between Methyltetrazine and DBCO forms a stable conjugate.

Quantitative Data: Reaction Kinetics and Stability

The performance of a bioorthogonal reaction is critically dependent on its rate constant (k₂) and the stability of the reactants and the resulting conjugate in a biological environment. The following tables summarize key quantitative data for tetrazine-DBCO and related reactions.

Table 1: Second-Order Rate Constants for Tetrazine Reactions

| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | DBCO-PEG4-acid | No significant reaction observed | PBS, pH 7.4, 37°C, 48h | |

| [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | DBCO-PEG4-acid | 0.06 ± 0.01 | PBS, pH 7.4, 37°C | |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 26,000 ± 500 | PBS, pH 7.4, 37°C | |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | 210 ± 20 | PBS, pH 7.4, 37°C | |

| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | 5,300 ± 400 | PBS, pH 7.4, 37°C |

Table 2: Stability of Tetrazine Derivatives

| Tetrazine Derivative | Conditions | Remaining Compound after 12h | Remaining Compound after 48h | Reference(s) |

| Methyl-tetrazine (Me-Tz) | DMEM with 10% FBS, 37°C | >92% | ~63% | |

| Pyridyl-tetrazine (Py-Tz) | DMEM with 10% FBS, 37°C | <20% | <13% | |

| Hydrogen-tetrazine (H-Tz) | DMEM with 10% FBS, 37°C | <20% | <13% | |

| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | 15-40% | Not Reported | |

| Pyridyl and Phenyl tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | >75% | Not Reported |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and successful implementation of this compound bioconjugation.

Protocol 1: General Protein Labeling with a Methyltetrazine-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a methyltetrazine-N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Methyltetrazine-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., PD-10)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in DMSO to a concentration of 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Purification: Remove the unreacted tetrazine and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Live-Cell Imaging with a Fluorescent Methyltetrazine Probe

This protocol outlines the general steps for labeling and imaging a DBCO-modified biomolecule on the surface of live cells with a fluorescent methyltetrazine probe.

Materials:

-

Cells expressing the DBCO-modified protein of interest

-

Live-cell imaging medium

-

Fluorescent methyltetrazine probe stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Seed cells in a suitable imaging dish and culture to the desired confluency.

-

Labeling: Incubate the cells with the fluorescent methyltetrazine probe at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37 °C.

-

Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional this compound Linker

This protocol describes a two-step process for creating an ADC. First, the drug is conjugated to the DBCO end of the linker. Second, the drug-linker construct is conjugated to an antibody that has been modified to contain a reactive handle for the methyltetrazine. For this protocol, we will assume the antibody has been functionalized with a TCO group.

Step 1: Drug-Linker Conjugation

-

Activate the drug (if necessary): If the drug contains a reactive group like an amine, it can be directly conjugated. If not, it may need to be functionalized with a group reactive towards the DBCO moiety (e.g., an azide for a SPAAC reaction with DBCO).

-

Reaction: Dissolve the azide-functionalized drug and a slight molar excess of the this compound linker in a suitable organic solvent (e.g., DMSO).

-

Incubation: Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.

-

Purification: Purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).

Step 2: Antibody-Drug-Linker Conjugation

-

Antibody Preparation: Prepare the TCO-modified antibody in PBS at a concentration of 1-10 mg/mL.

-

Reaction Setup: Mix the TCO-modified antibody and the purified drug-linker complex in PBS at a desired molar ratio (e.g., 1:5 antibody:drug-linker).

-

Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the resulting ADC from the unreacted drug-linker and other impurities using size-exclusion chromatography.

Applications in Drug Development: Pre-targeted Therapy

A significant application of this compound chemistry is in pre-targeted therapy, particularly for the development of antibody-drug conjugates (ADCs). In this strategy, a modified antibody with one of the click chemistry handles (e.g., TCO) is first administered and allowed to accumulate at the tumor site. Subsequently, a smaller, fast-clearing molecule carrying the complementary handle (e.g., methyltetrazine) and a potent cytotoxic drug is administered. The rapid and specific click reaction at the tumor site localizes the drug, minimizing systemic exposure and associated toxicity.

Workflow for Pre-targeted Antibody-Drug Conjugate (ADC) Therapy

Caption: Pre-targeted ADC therapy workflow using this compound click chemistry.

Conclusion

This compound click chemistry offers a powerful platform for the precise and efficient bioconjugation of molecules in complex biological systems. Its rapid, catalyst-free nature, coupled with the enhanced stability of the methyltetrazine moiety, makes it an invaluable tool for researchers, scientists, and drug development professionals. The applications of this chemistry, from fundamental research in cell biology to the development of next-generation targeted therapeutics like ADCs, continue to expand, highlighting its significance in advancing our understanding and treatment of human disease.

References

An In-Depth Technical Guide to Methyltetrazine-DBCO Linkers for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key properties and applications of Methyltetrazine-Dibenzocyclooctyne (Methyltetrazine-DBCO) linkers. These heterobifunctional reagents are at the forefront of bioconjugation strategies, enabling the precise and efficient assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). By leveraging two distinct and mutually orthogonal click chemistry reactions, these linkers offer a powerful platform for advanced biomedical research and therapeutic development.

Core Principles: Dual Bioorthogonal Reactivity

This compound linkers possess two chemically independent reactive handles that allow for sequential or one-pot, two-step conjugations. This dual functionality is based on two of the most rapid and bioorthogonal "click" reactions:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine moiety reacts with exceptional speed and selectivity with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is known for its extremely fast kinetics.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzocyclooctyne (DBCO) group undergoes a highly efficient and catalyst-free reaction with an azide-functionalized molecule.

The mutual orthogonality of these reactions ensures that the tetrazine will not react with the azide, and the DBCO will not react with the TCO, allowing for precise control over the conjugation process.[1][2]

Quantitative Data Summary

The efficiency and reliability of bioconjugation reactions are paramount. The following tables summarize the key quantitative parameters for the two click reactions utilized by this compound linkers.

Table 1: Reaction Kinetics

The second-order rate constants (k₂) are a critical measure of the speed of a bimolecular reaction. The IEDDA reaction between methyltetrazine and TCO is among the fastest bioorthogonal reactions known.

| Reacting Moiety 1 | Reacting Moiety 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Methyltetrazine | trans-cyclooctene (TCO) | 1,100 - 73,000 | Aqueous buffer, 37°C |

| DBCO | Azide (e.g., benzyl azide) | ~0.1 - 1.0 | Room Temperature |

Note: The reaction rate for methyltetrazine-TCO can vary depending on the specific substituents on both the tetrazine and the TCO.

Table 2: Stability of Reactive Moieties

The stability of the reactive groups under common experimental and physiological conditions is crucial for successful conjugation.

| Moiety | Condition | Stability Observation |

| Methyltetrazine | Aqueous media (e.g., PBS, pH 7.4, 37°C) | Generally good stability, superior to hydrogen-substituted tetrazines.[3] |

| Methyltetrazine | Presence of thiols (e.g., Glutathione) | More resistant to degradation compared to less sterically hindered tetrazines. |

| DBCO | Aqueous buffer (e.g., PBS, pH 7.4) | Generally stable, but can be susceptible to reaction with thiols over extended periods. |

| DBCO | Long-term storage in solution (-20°C) | Can lose reactivity over time due to oxidation and hydration of the triple bond.[4] |

| Dihydropyridazine (Tetrazine-TCO adduct) | Aqueous solution | Stable. |

| Triazole (DBCO-Azide adduct) | Aqueous solution | Highly stable. |

Reaction Mechanisms and Workflows

The power of this compound linkers lies in their ability to facilitate controlled, sequential conjugations.

Signaling Pathways and Logical Relationships

The following diagram illustrates the orthogonal reaction pathways of a this compound linker.

Caption: Orthogonal reaction pathways of a this compound linker.

Experimental Workflow: Two-Step Antibody Conjugation

This workflow describes the sequential conjugation of two different molecules to an antibody using a this compound linker that is activated with an NHS ester for initial antibody attachment.

Caption: Sequential conjugation workflow using a this compound linker.

Experimental Protocols

The following protocols provide a general framework for the use of this compound linkers in bioconjugation. Optimization may be required based on the specific properties of the biomolecules and payloads.

Protocol 1: Two-Step Sequential Conjugation to an Antibody

This protocol assumes the use of a this compound linker with an N-hydroxysuccinimide (NHS) ester for initial attachment to primary amines (e.g., lysine residues) on an antibody.

Step 1: Antibody Modification with this compound-NHS Ester

-

Reagent Preparation:

-

Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.2-7.5.

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound-NHS ester stock solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Remove unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

-

Step 2: Sequential Orthogonal Conjugations

The purified antibody-linker conjugate can now be reacted with either a TCO-modified or an azide-modified molecule.

Option A: Reaction with a TCO-Modified Molecule (IEDDA)

-

Reagent Preparation:

-

Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO or PBS).

-

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the TCO-modified molecule to the purified antibody-linker conjugate.

-

Incubate for 30-60 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the excess TCO-modified molecule.

-

Option B: Reaction with an Azide-Modified Molecule (SPAAC)

-

Reagent Preparation:

-

Dissolve the azide-modified molecule in a compatible solvent.

-

-

Conjugation Reaction:

-

Add a 2- to 4-fold molar excess of the azide-modified molecule to the purified antibody-linker conjugate.

-

Incubate overnight at 4°C or for 2-4 hours at room temperature.

-

-

Purification:

-

Purify the final conjugate using SEC or dialysis to remove the excess azide-modified molecule.

-

Protocol 2: Determination of Reaction Kinetics by Stopped-Flow Spectrophotometry

This method is suitable for measuring the fast kinetics of the methyltetrazine-TCO reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.

-

Reagent Preparation:

-

Prepare a stock solution of the methyltetrazine-containing compound in a suitable buffer (e.g., PBS).

-

Prepare several concentrations of the TCO-containing molecule in the same buffer, ensuring a pseudo-first-order condition (at least 10-fold excess of TCO).

-

-

Measurement:

-

Use a stopped-flow spectrophotometer set to the desired temperature (e.g., 37°C).

-

Rapidly mix the methyltetrazine solution with each TCO solution.

-

Monitor the decay of the tetrazine absorbance (typically around 520-530 nm) over time.

-

-

Data Analysis:

-

Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs) for each TCO concentration.

-

Plot k_obs versus the concentration of the TCO derivative.

-

The slope of the resulting linear plot represents the second-order rate constant (k₂).

-

Conclusion

This compound linkers represent a versatile and powerful tool in the field of bioconjugation. Their dual, mutually orthogonal reactivity enables the construction of precisely defined bioconjugates with high efficiency and under mild, biocompatible conditions. The exceptionally fast kinetics of the methyltetrazine-TCO ligation, combined with the reliability of the DBCO-azide reaction, provides researchers and drug developers with an advanced platform for creating next-generation therapeutics and research tools. A thorough understanding of their key properties, as outlined in this guide, is essential for the successful design and execution of innovative bioconjugation strategies.

References

- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. DBCO-PEG3-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to Methyltetrazine-Mediated Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism, kinetics, and practical application of the bioorthogonal reaction between methyltetrazine and strained alkenes, a cornerstone of modern bioconjugation strategies.

Introduction: The Rise of Bioorthogonal Chemistry

In the complex chemical milieu of biological systems, the ability to perform a specific chemical reaction without interfering with native biochemical processes is paramount. This principle, termed bioorthogonal chemistry, has revolutionized the study of biomolecules in their native environments. Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[1][2] This "click chemistry" ligation is prized for its exceptionally fast reaction kinetics, high specificity, and ability to proceed rapidly under physiological conditions without the need for a catalyst.[1][2][3]

The methyltetrazine moiety, a derivative of 1,2,4,5-tetrazine, is frequently employed due to its favorable balance of reactivity and stability. Its reaction with strained dienophiles like TCO forms the basis for site-specific protein modification, cell labeling, in vivo imaging, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).

It is important to clarify a common point of confusion regarding nomenclature. Reagents marketed as "Methyltetrazine-DBCO" are typically heterobifunctional linkers. These molecules possess a methyltetrazine group on one end, intended to react with a TCO-modified molecule, and a dibenzocyclooctyne (DBCO) group on the other, which reacts with an azide-functionalized molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will focus on the core mechanism involving the tetrazine moiety's reaction with a strained alkene (e.g., TCO), which is the iEDDA ligation.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder Reaction

The reaction between a methyltetrazine and a strained alkene like TCO is a [4+2] cycloaddition. Unlike standard Diels-Alder reactions, the iEDDA reaction is initiated between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the strained alkene).

The mechanism proceeds in two key steps:

-

Cycloaddition: The tetrazine ring reacts with the double bond of the TCO in a concerted fashion to form a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder Elimination: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This gas evolution is the thermodynamic driving force that makes the reaction irreversible.

-

Final Product: The resulting product is a stable dihydropyridazine linkage, covalently connecting the two parent molecules.

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Quantitative Data: Reaction Kinetics

The tetrazine-TCO ligation is renowned for being one of the fastest bioorthogonal reactions known. The reaction's speed is quantified by the second-order rate constant (k₂), where higher values indicate a faster reaction. The kinetics can be tuned by modifying the substituents on the tetrazine ring; electron-withdrawing groups generally increase the reaction rate.

Below is a summary of representative rate constants for various tetrazine and dienophile pairs.

| Diene (Tetrazine Derivative) | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Solvent/Conditions |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |

| 3-(pyrimidin-2-yl)-6-phenyl-tetrazine | Bicyclononyne (BCN) | 125 | Methanol |

| General Methyltetrazine | trans-Cyclooctene (TCO) | 10³ - 10⁶ | Aqueous Buffer |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |

| 3,6-diphenyl-1,2,4,5-tetrazine | Norbornene | 8.5 x 10⁻³ | Methanol |

Data compiled from multiple sources. Note that rates can vary significantly based on the specific molecular structure, solvent, and temperature.

Experimental Protocol: General Protein Bioconjugation

This section outlines a generalized protocol for the site-specific labeling of a protein using tetrazine-TCO chemistry. This example assumes the protein of interest has been engineered to contain a TCO group (e.g., via an unnatural amino acid) and will be labeled with a methyltetrazine-fluorophore probe.

Caption: A typical experimental workflow for labeling a TCO-modified protein.

A. Materials and Reagents

-

TCO-modified Protein: Purified protein of interest containing a TCO moiety, dissolved in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Methyltetrazine Probe: (e.g., Methyltetrazine-Fluorophore) dissolved in a compatible solvent like DMSO to create a stock solution.

-

Reaction Buffer: PBS, pH 7.4 or other physiological buffer.

-

Purification System: Size-Exclusion Chromatography (SEC) column, dialysis tubing, or other appropriate system for separating the labeled protein from the unreacted probe.

-

Analysis Equipment: SDS-PAGE system, mass spectrometer, UV-Vis spectrophotometer.

B. Protocol

-

Preparation of Reactants:

-

Dilute the TCO-modified protein to a final concentration of 1-10 µM in the reaction buffer.

-

Prepare the Methyltetrazine probe solution. It is common to use a 5- to 20-fold molar excess of the probe relative to the protein to ensure complete labeling.

-

-

Conjugation Reaction:

-

Add the calculated volume of the methyltetrazine probe stock solution to the protein solution. Mix gently by pipetting.

-

For hydrophobic probes initially dissolved in DMSO, ensure the final concentration of DMSO in the reaction mixture is low (typically <5%) to prevent protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture. Due to the rapid kinetics, reactions can be complete in as little as 5 minutes at room temperature. For lower concentrations or less reactive pairs, incubation may be extended from 1-2 hours to overnight. Gentle agitation is recommended.

-

-

Purification:

-

Following incubation, remove the unreacted, excess methyltetrazine probe.

-

For proteins, SEC (e.g., a desalting column) is a highly effective and rapid method.

-

Alternatively, dialysis against a large volume of buffer can be used.

-

-

Analysis and Confirmation:

-

SDS-PAGE: Successful conjugation can often be visualized via a mobility shift assay, especially if the labeling reagent is large (e.g., PEGylated). If the probe is fluorescent, the gel can be imaged to confirm labeling.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the mass of the final conjugate, providing definitive evidence of successful labeling.

-

UV-Vis/Fluorescence Spectroscopy: If a chromophore or fluorophore was used, spectroscopy can confirm its presence and can be used to quantify the degree of labeling.

-

This protocol provides a general framework; specific parameters such as concentrations, reaction times, and purification methods should be optimized for each unique biomolecule and probe combination.

References

Getting Started with Methyltetrazine-DBCO for Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-DBCO chemistry for protein labeling, a powerful tool in chemical biology and drug development. We will delve into the core principles of this bioorthogonal reaction, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively implement this technology in their work.

Introduction to this compound Chemistry

This compound chemistry is a cornerstone of bioorthogonal labeling, allowing for the specific covalent modification of proteins and other biomolecules in complex biological systems. This technology relies on the highly selective and rapid reaction between a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group. This reaction, a strain-promoted alkyne-azide cycloaddition (SPAAC), proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell imaging and in vivo applications.[1][2]

The versatility of this compound reagents stems from their heterobifunctional nature.[1] Typically, the DBCO group is pre-installed on one molecule (e.g., a protein) via a stable linker, often by reacting an NHS ester-functionalized DBCO with primary amines (lysine residues) on the protein surface. The methyltetrazine moiety is then introduced on a separate molecule of interest (e.g., a fluorescent probe, a drug molecule, or another protein). The subsequent "click" reaction between the methyltetrazine and the DBCO-labeled protein forms a stable covalent bond, enabling a wide range of applications, from fluorescent imaging to the construction of antibody-drug conjugates (ADCs).[2][3]

Mechanism of Action

The core of this labeling technology is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the electron-poor tetrazine ring and an electron-rich, strained dienophile, in this case, the DBCO group. This reaction is exceptionally fast and specific. The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.

Alternatively, the tetrazine moiety can react with a trans-cyclooctene (TCO) group, another strained alkene, in what is also an iEDDA reaction. This tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known. This compound reagents themselves are heterobifunctional linkers that can be used to connect an azide-containing molecule (via the DBCO group) to a TCO-containing molecule (via the methyltetrazine group).

Figure 1: Reaction scheme for a two-step protein labeling process.

Quantitative Data

The efficiency and speed of the this compound ligation are critical for its utility. The following tables summarize key quantitative data for this bioorthogonal reaction.

Table 1: Second-Order Rate Constants for Tetrazine-TCO/DBCO Reactions

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 ± 15,000 | 25 °C, pure water | |

| 3,6-diphenyl-s-tetrazine | s-TCO | 3,100 | 25 °C, MeOH | |

| Methyltetrazine derivative | TCO derivative | 463 - 1806 | 37 °C, PBS (pH 7.4) | |

| 2-pyridyl-tetrazine | TCO | 620 | 25 °C, 1,4-dioxane | |

| Phenyl-tetrazine | TCO | 100 | 25 °C, 1,4-dioxane | |

| Azide-PEG4-acid | DBCO-PEG4-acid | 2.1 ± 0.2 | 37 °C, PBS (pH 7.4) | |

| Tetrazine | DBCO-PEG4-acid | 0.06 ± 0.01 | 37 °C, PBS (pH 7.4) |

Table 2: Stability of Tetrazines and TCOs

| Compound/Condition | Stability Observation | Reference(s) |

| Methyl-substituted tetrazines | Good stability in aqueous media. | |

| Hydrogen-substituted tetrazines | Less stable than methyl-substituted tetrazines. | |

| TCO derivatives | Susceptible to isomerization and reaction with thiols. Should be stored protected from light at low temperatures. | |

| Stabilized-tetrazine (s-tetrazine) conjugates | Good metabolic stability in vivo. |

Experimental Protocols

This section provides detailed methodologies for protein labeling with this compound reagents, including protein preparation, labeling, purification, and characterization.

Protein Preparation

Successful labeling begins with a pure protein sample in an appropriate buffer.

-

Protein Purity: The protein of interest should be highly pure to avoid labeling of contaminants. Impure proteins, such as antibodies in crude serum, will not label efficiently.

-

Buffer Composition: The buffer must be free of primary amines (e.g., Tris, glycine) and sodium azide, as these will compete with the protein for reaction with the NHS ester or can react with the DBCO group, respectively. A recommended buffer is Phosphate Buffered Saline (PBS) at pH 7.2-8.0.

-

Removal of Interfering Substances: If the protein solution contains interfering substances, a buffer exchange should be performed using dialysis or desalting columns. Carrier proteins like BSA must also be removed.

-

Protein Concentration: The protein concentration should be between 1-10 mg/mL for efficient labeling.

Protocol for Protein Labeling with a this compound-NHS Ester

This protocol describes the labeling of a protein with a this compound linker that is functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

Materials:

-

Purified protein in amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare this compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. The reagent is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.

-

Reaction Setup: Add the desired molar excess of the this compound-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point, but the optimal ratio should be determined empirically for each protein. The final concentration of DMSO or DMF in the reaction mixture should be kept low (ideally <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Protein

It is crucial to remove the unreacted this compound linker after the labeling reaction.

-

Desalting Columns (Spin Columns): This is a rapid method ideal for small sample volumes and provides good protein recovery.

-

Dialysis: Suitable for larger sample volumes but is a slower process.

-

Size Exclusion Chromatography (SEC): This method not only removes small molecule impurities but can also separate protein aggregates from the monomeric labeled protein.

Characterization of the Labeled Protein

Degree of Labeling (DOL) Determination: The DOL, or the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309). The absorbance at 309 nm is characteristic of the DBCO group.

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm. The correction factor for DBCO at 280 nm is approximately 0.90.

-

Corrected A280 = A280 - (A309 * 0.90)

-

Protein Concentration (M) = Corrected A280 / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

-

-

Calculate the concentration of the DBCO group. The molar extinction coefficient of DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.

-

DBCO Concentration (M) = A309 / 12,000

-

-

Calculate the DOL:

-

DOL = DBCO Concentration (M) / Protein Concentration (M)

-

An ideal DOL is typically between 0.5 and 1 to avoid over-labeling which can lead to protein aggregation or loss of function.

Experimental Workflow

The following diagram illustrates a typical workflow for protein labeling and subsequent bioorthogonal ligation.

Figure 2: General workflow for protein labeling and bioorthogonal reaction.

Applications in Studying Signaling Pathways

Bioorthogonal labeling with this compound and related chemistries is a powerful tool for elucidating complex cellular signaling pathways. By attaching probes to specific proteins, researchers can track their localization, interactions, and post-translational modifications in real-time within living cells.

Example: Investigating the Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Bioorthogonal labeling can be used to study the dynamics of key proteins in this cascade.

For instance, a protein of interest within the pathway, such as a specific Ras isoform or a downstream kinase like MEK or ERK, can be tagged with a DBCO group. This can be achieved through genetic code expansion to incorporate an unnatural amino acid bearing a DBCO moiety at a specific site, providing precise control over the labeling location. Subsequently, a fluorescent probe conjugated to methyltetrazine can be introduced to the cells. The rapid and specific ligation between the methyltetrazine probe and the DBCO-tagged protein allows for visualization of the protein's localization and trafficking in response to upstream signals, such as growth factor stimulation. This approach can reveal crucial information about the spatiotemporal regulation of the Ras pathway.

Figure 3: Ras-Raf-MEK-ERK pathway with bioorthogonal labeling of MEK.

Conclusion

This compound chemistry provides a robust and versatile platform for protein labeling. Its bioorthogonality, rapid kinetics, and stability make it an invaluable tool for a wide range of applications in basic research and drug development. By understanding the underlying principles and following detailed experimental protocols, researchers can successfully employ this technology to gain deeper insights into complex biological processes.

References

Methodological & Application

Bioorthogonal Conjugation Protocols: A Detailed Guide to Methyltetrazine-TCO and DBCO-Azide Ligation

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, precision and efficiency are paramount. Bioorthogonal chemistry provides a powerful toolkit for the specific and stable linkage of molecules in complex biological environments. This document offers detailed application notes and step-by-step protocols for two of the most prominent bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction between Methyltetrazine and trans-cyclooctene (TCO), and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between Dibenzocyclooctyne (DBCO) and an azide.

These protocols are designed to guide researchers in labeling and conjugating a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for applications spanning from fluorescent imaging to the development of antibody-drug conjugates (ADCs).

Understanding the Chemistries: Methyltetrazine-TCO vs. DBCO-Azide

It is crucial to recognize that Methyltetrazine and DBCO are not reaction partners. Instead, they represent two distinct, highly efficient, and mutually orthogonal "click chemistry" systems.

-

Methyltetrazine (Me-Tz) reacts with trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it ideal for reactions with low concentrations of reactants.[1]

-

Dibenzocyclooctyne (DBCO) reacts with azides (N₃) through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click reaction is highly specific and biocompatible, proceeding efficiently under physiological conditions.[2][3][4]

The high degree of specificity and the absence of cross-reactivity between these two pairs allow for their simultaneous use in the same biological system for multiplexed labeling.

Quantitative Data Summary

The selection of a bioorthogonal reaction often depends on factors such as reaction kinetics, stability, and the specific requirements of the experimental system. The following tables summarize key quantitative data for the Methyltetrazine-TCO and DBCO-Azide reactions to aid in experimental design.

Table 1: Methyltetrazine-TCO Ligation Parameters

| Parameter | Recommended Value | Notes |

| Second-Order Rate Constant (k₂) | 1,000 - 1,000,000 M⁻¹s⁻¹ | Varies with tetrazine and TCO structure; among the fastest bioorthogonal reactions.[1] |

| Molar Ratio (Tz:TCO) | 1:1.1 to 1:2 | A slight excess of one reagent can drive the reaction to completion. |

| Reaction Temperature | 4°C, Room Temperature (25°C), or 37°C | Reaction is rapid even at low temperatures. |

| Reaction Time | 10 - 120 minutes | Typically complete within minutes at room temperature. |

| pH Range | 6.0 - 9.0 | Tolerant of a wide range of physiological pH. |

| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | Compatible with a variety of common laboratory solvents. |

Table 2: DBCO-Azide Ligation (SPAAC) Parameters

| Parameter | Recommended Value | Notes |

| Second-Order Rate Constant (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | Slower than iEDDA but still highly efficient for bioconjugation. |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | A molar excess is often used to ensure efficient conjugation. |

| Reaction Temperature | 4°C to 37°C | Higher temperatures generally lead to faster reaction rates. |

| Reaction Time | 2 - 48 hours | Typically 4-12 hours at room temperature or overnight at 4°C. |

| pH Range | ~7.0 - 9.0 | Efficient at neutral to slightly basic pH. |

| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | Final concentration of organic solvents should be kept low (<20%) for protein stability. |

Experimental Protocols

Below are detailed, step-by-step protocols for performing a typical bioconjugation experiment using either Methyltetrazine-TCO or DBCO-Azide chemistry. These protocols describe a two-stage process: first, the activation of a biomolecule (e.g., a protein or antibody) with one reactive group, followed by the bioorthogonal ligation with a molecule carrying the complementary reactive group.

Protocol 1: Methyltetrazine-TCO Conjugation

This protocol details the labeling of a protein with a TCO moiety, followed by conjugation to a methyltetrazine-functionalized molecule.

Materials:

-

Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Methyltetrazine-functionalized molecule (e.g., fluorescent dye, small molecule)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or other purification system (e.g., SEC, dialysis)

Part A: TCO-Labeling of the Protein

-

Reagent Preparation:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.

-

Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.

-

-

Protein Activation:

-

Add a 10- to 50-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically. For protein concentrations below 5 mg/mL, a 20- to 50-fold excess is recommended.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted TCO-NHS ester and quenching buffer components using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.

-

Part B: Methyltetrazine-TCO Ligation

-

Ligation Reaction:

-

To the purified TCO-labeled protein, add the methyltetrazine-functionalized molecule. A 1.1 to 2.0 molar equivalent of the methyltetrazine reagent is typically recommended.

-

-

Incubation:

-

Incubate the reaction mixture for 10-60 minutes at room temperature or 30-120 minutes at 4°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Final Purification:

-

If necessary, purify the final conjugate to remove any excess methyltetrazine-functionalized molecule using an appropriate method such as SEC or dialysis.

-

Protocol 2: DBCO-Azide Conjugation (SPAAC)

This protocol outlines the labeling of a protein with a DBCO moiety, followed by conjugation to an azide-functionalized molecule.

Materials:

-

Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.4)

-

DBCO-NHS ester

-

Azide-functionalized molecule (e.g., oligonucleotide, small molecule)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl or 100 mM glycine)

-

Spin desalting columns or other purification system (e.g., SEC, dialysis)

Part A: DBCO-Labeling of the Protein

-

Reagent Preparation:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

-

Protein Activation:

-

Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Ensure the final DMSO/DMF concentration is below 20% to avoid protein precipitation.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Quenching (Optional but Recommended):

-

Stop the reaction by adding a quenching solution (e.g., 100 mM glycine or Tris) to consume unreacted DBCO-NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted DBCO-NHS ester and quenching buffer components using a spin desalting column, SEC, or dialysis.

-

Part B: DBCO-Azide Ligation

-

Ligation Reaction:

-

To the purified DBCO-labeled protein, add the azide-functionalized molecule. A 2- to 4-fold molar excess of the azide-containing molecule is typically used.

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction. The reaction can be monitored by the decrease in DBCO absorbance at ~310 nm.

-

-

Final Purification and Validation:

-

Purify the final conjugate to remove any excess azide-functionalized molecule using an appropriate method (e.g., SEC, HPLC).

-

Validate the conjugate formation using SDS-PAGE, where the conjugate will show a higher molecular weight band compared to the unlabeled protein.

-

References

Application Notes and Protocols for Methyltetrazine-DBCO Labeling of Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies with functional molecules is a critical process in the development of advanced biotherapeutics and research reagents, including antibody-drug conjugates (ADCs), and agents for pre-targeted radioimmunotherapy and bio-imaging.[1] The use of bioorthogonal chemistry, specifically the reaction between methyltetrazine (MTz) and dibenzocyclooctyne (DBCO), offers a highly specific and efficient method for antibody labeling.[2][3][4] This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction is known for its rapid kinetics and the ability to proceed in complex biological environments without interfering with native biochemical processes.[5]

This document provides a detailed protocol for the labeling of antibodies with a methyltetrazine moiety, which can then be reacted with a DBCO-containing molecule. This two-step strategy allows for the precise and stable attachment of a wide range of payloads to an antibody.

Principle of Labeling

The labeling process involves two key steps:

-

Antibody Activation: The antibody is first functionalized with a methyltetrazine group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the antibody surface with an N-hydroxysuccinimide (NHS) ester of a methyltetrazine-containing linker.

-

Bioorthogonal Conjugation: The methyltetrazine-labeled antibody is then reacted with a molecule functionalized with a DBCO group. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a "click chemistry" reaction that forms a stable covalent bond.

The use of a polyethylene glycol (PEG) spacer in the linker can enhance solubility and reduce steric hindrance.

Experimental Protocols

Materials

-

Antibody to be labeled (in an amine-free buffer)

-

Methyltetrazine-NHS ester (with or without a PEG spacer)

-